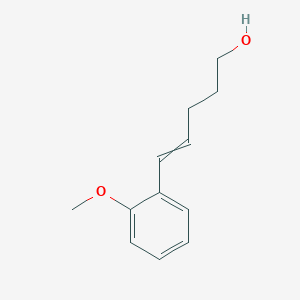
5-(2-Methoxyphenyl)pent-4-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxyphenyl)pent-4-EN-1-OL is an organic compound with the molecular formula C12H16O2. It is characterized by the presence of a methoxyphenyl group attached to a pentenol chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)pent-4-EN-1-OL typically involves the reaction of 2-methoxybenzaldehyde with a suitable Grignard reagent, followed by a series of steps to introduce the pentenol chain. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of continuous flow reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)pent-4-EN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(2-Methoxyphenyl)pent-4-en-1-one.
Reduction: Formation of 5-(2-Methoxyphenyl)pentan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2-Methoxyphenyl)pent-4-EN-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)pent-4-EN-1-OL involves its interaction with specific molecular targets and pathways. The methoxy group and the double bond play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-1-ol: Similar structure but with a triple bond instead of a double bond.
Pent-4-en-1-ol: Lacks the methoxyphenyl group.
2-Methoxyphenylpentane: Saturated version without the double bond.
Uniqueness
5-(2-Methoxyphenyl)pent-4-EN-1-OL is unique due to the presence of both the methoxyphenyl group and the pentenol chain, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
90122-55-7 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C12H16O2/c1-14-12-9-5-4-8-11(12)7-3-2-6-10-13/h3-5,7-9,13H,2,6,10H2,1H3 |
InChI Key |
SAWTVYJSFOVDLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















